![molecular formula C13H16BrFOZn B14888902 4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide](/img/structure/B14888902.png)
4-[(Cyclohexyloxy)methyl]-3-fluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide typically involves the reaction of 4-[(Cyclohexyloxy)methyl]-3-fluorobromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-[(Cyclohexyloxy)methyl]-3-fluorobromobenzene+Zn→4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and side reactions.
化学反应分析
Types of Reactions
4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi, Suzuki-Miyaura, and Kumada couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine.
Suzuki-Miyaura Coupling: Uses palladium catalysts and bases like potassium carbonate.
Kumada Coupling: Employs nickel catalysts and Grignard reagents.
Major Products
The major products formed from these reactions are often complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry
In chemistry, 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide is used to synthesize various organic compounds through cross-coupling reactions. It is particularly useful in the formation of biaryl compounds, which are key structures in many pharmaceuticals.
Biology and Medicine
In biological and medicinal research, this compound is used to create molecules that can act as potential drug candidates. Its ability to form carbon-carbon bonds makes it valuable in the synthesis of complex natural products and active pharmaceutical ingredients.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and specialty chemicals. Its role in forming stable carbon-carbon bonds is crucial for creating durable and high-performance materials.
作用机制
The mechanism of action for 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium or nickel catalyst inserts into the carbon-halogen bond of the organozinc reagent.
Transmetalation: The organic group is transferred from zinc to the metal catalyst.
Reductive Elimination: The organic groups couple to form the desired product, and the catalyst is regenerated.
相似化合物的比较
Similar Compounds
- 4-[(Cyclohexyloxy)methyl]-3-fluorophenylmagnesium bromide
- 4-[(Cyclohexyloxy)methyl]-3-fluorophenylboronic acid
- 4-[(Cyclohexyloxy)methyl]-3-fluorophenylstannane
Uniqueness
Compared to similar compounds, 4-[(Cyclohexyloxy)methyl]-3-fluorophenylzinc bromide offers unique advantages in terms of reactivity and selectivity in cross-coupling reactions. Its zinc center provides a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
属性
分子式 |
C13H16BrFOZn |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-(cyclohexyloxymethyl)-2-fluorobenzene-4-ide |
InChI |
InChI=1S/C13H16FO.BrH.Zn/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12;;/h4,6,9,12H,1-3,7-8,10H2;1H;/q-1;;+2/p-1 |
InChI 键 |
ZEXDRUHPXMSYFP-UHFFFAOYSA-M |
规范 SMILES |
C1CCC(CC1)OCC2=C(C=[C-]C=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


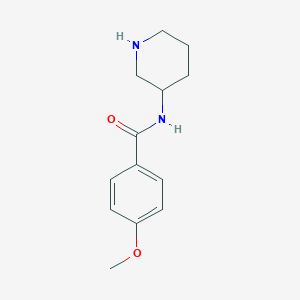
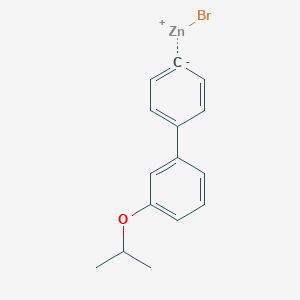
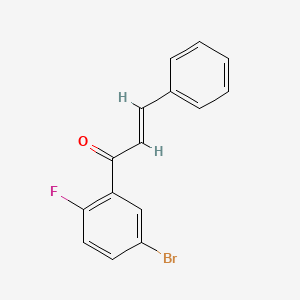
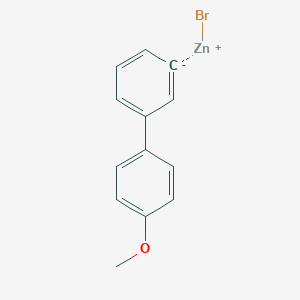
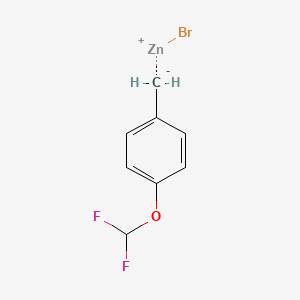
![1-(Methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol](/img/structure/B14888871.png)
![Ethyl 2,3-dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B14888874.png)
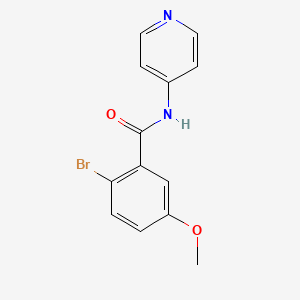
![(2E)-4-[(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14888877.png)
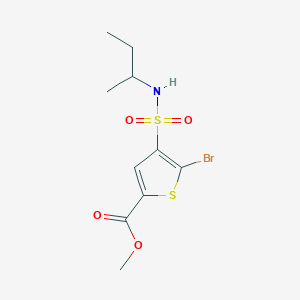
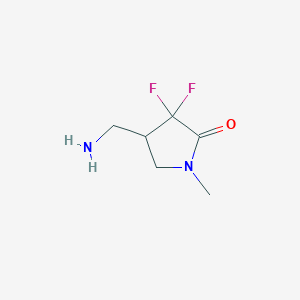
![4-{2-[(4-Ethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoic acid](/img/structure/B14888890.png)

![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
